molecular formula C10H13Cl B6251515 1-(chloromethyl)-2,3,5-trimethylbenzene CAS No. 38147-10-3

1-(chloromethyl)-2,3,5-trimethylbenzene

Cat. No.: B6251515
CAS No.: 38147-10-3
M. Wt: 168.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-2,3,5-trimethylbenzene is an organic compound belonging to the class of organochlorines. It features a benzene ring substituted with a chloromethyl group (-CH2Cl) and three methyl groups (-CH3) at the 2, 3, and 5 positions. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,3,5-trimethylbenzene can be synthesized through several methods, including:

  • Chloromethylation of 2,3,5-trimethylbenzene: This involves the reaction of 2,3,5-trimethylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

  • Halogenation: Direct chlorination of 2,3,5-trimethylbenzene using chlorine gas in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,3,5-trimethylbenzene undergoes various types of reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group (-CH2-).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2,3,5-trimethylbenzoic acid

  • Reduction: 2,3,5-trimethylbenzene

  • Substitution: 2,3,5-trimethylbenzyl alcohol or 2,3,5-trimethylbenzylamine

Scientific Research Applications

1-(Chloromethyl)-2,3,5-trimethylbenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: The compound finds applications in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(chloromethyl)-2,3,5-trimethylbenzene exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

1-(Chloromethyl)-2,3,5-trimethylbenzene is similar to other chloromethyl-substituted benzene derivatives, such as 1-(chloromethyl)naphthalene and 1-(chloromethyl)pyrene. its unique combination of methyl groups at specific positions on the benzene ring distinguishes it from these compounds. The presence of these methyl groups can influence the reactivity and physical properties of the compound, making it suitable for specific applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Understanding its properties and applications can lead to the development of new technologies and advancements in scientific research.

Properties

CAS No.

38147-10-3

Molecular Formula

C10H13Cl

Molecular Weight

168.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.